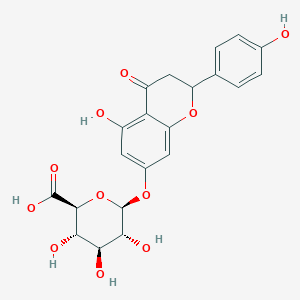
Potassium antimony(III) tartrate
Übersicht
Beschreibung
Potassium antimony(III) tartrate, also known as Antimony potassium tartrate, is a metalloid salt in which the antimony is in trivalent state (SbIII) . It is a colorless crystalline solid or a white powder . It is predominantly used as an antiparasitic agent for treating infections caused by the parasite Leishmania . It is also used in textile and leather processing and as an insecticide .
Synthesis Analysis
Potassium antimony(III) tartrate can be synthesized from antimony dross, a byproduct of the refining process in a lead plant . The dross is leached with hydrochloric acid solution, and the filtrate is hydrolyzed with water. The antimony oxide precipitate thus obtained is reacted with potassium hydrogen tartrate solution . Another method involves the use of potassium antimony(III)-tartrate as a dual source of carbon matrix and metallic antimony .Molecular Structure Analysis
The molecular formula of Potassium antimony(III) tartrate is K2Sb2(C4H2O6)2 . The compound is a metalloid salt where the antimony is in a trivalent state . The crystal structure of its optically active form has been investigated using three-dimensional X-ray and white radiation neutron diffraction methods .Chemical Reactions Analysis
Potassium antimony(III) tartrate can be used to prepare antimony/carbon rods (Sb/C rods) utilizing a self-thermal-reduction method . The formation process is explicitly explored as follows: C8H10O15Sb2K2 → Sb2O3/C → Sb2O3/Sb/C → Sb/C rods .Physical And Chemical Properties Analysis
Potassium antimony(III) tartrate is a white crystalline powder . It is soluble in water . The compound has a molar mass of 667.87 g/mol .Wissenschaftliche Forschungsanwendungen
Complex Formation and Chemical Behavior : Potassium antimony(III) tartrate, known as tartar emetic, has been studied for its complex formation and chemical behavior, involving potentiometric, ion exchange, thermogravimetric, and infrared studies (Iyer, Deshpande, & Rao, 1972).
Anodic Stripping Voltammetry : It has been used in creating an antimony film electrode for anodic stripping voltammetric determination of various metal ions, demonstrating good reproducibility and sensitivity (Bobrowski, Putek, & Zarębski, 2012).
Impact on Rice Growth : The effects of antimony potassium tartrate on rice during germination and growth have been investigated, showing that it can affect root growth and reduce the transformation ratio of dry matter (He & Yang, 1999).
Application in Na-Ion Batteries : Potassium antimony(III) tartrate has been utilized in the preparation of antimony/carbon rods for Na-ion batteries, offering excellent cycling performance and rate capacity (Wu et al., 2018).
Synthesis of Antimony-Based Compounds : It serves as a precursor for synthesizing various antimony oxides, crucial in applications like catalysis and material science (Reddy et al., 2014).
Leishmaniasis Chemotherapy : Its use as a leishmanicidal drug, especially in the form of binary systems with layered double hydroxides for leishmaniasis chemotherapy, highlights its medical application (Menezes et al., 2014).
Biodiesel Production : It has been used as a catalyst in biodiesel production by transesterification of vegetable oil, showing potential in renewable energy production (Aitlaalim et al., 2019).
Interaction with Glutathione : The interaction of potassium antimony(III) tartrate with the tripeptide glutathione has been studied, providing insights into its biological processing and potential therapeutic applications (Sun, Yan, & Cheng, 2000).
Crystal Growth and Characterization : Research has been conducted on the crystal growth and characterization of potassium antimony tartrate, essential for understanding its properties in various applications (Merline, Chitra, & Krishnan, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dipotassium;5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.14,7]tetradecane-3,9-dicarboxylate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2K.H2O.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;;/h2*1-2H,(H,7,8)(H,9,10);;;1H2;;/q2*-2;2*+1;;2*+3/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUFTTIHMIIQLI-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(O[Sb]3OC(C(O[Sb](O1)OC2=O)C(=O)[O-])C(=O)O3)C(=O)[O-].O.[K+].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6K2O13Sb2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium antimony(III) tartrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






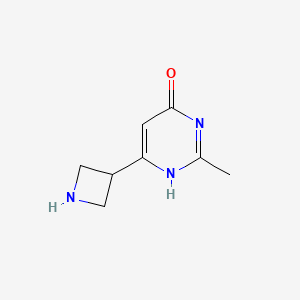
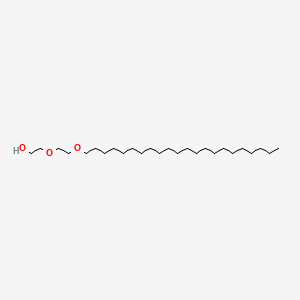
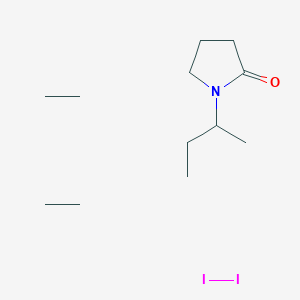
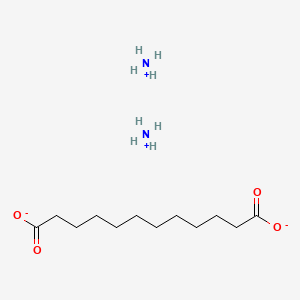
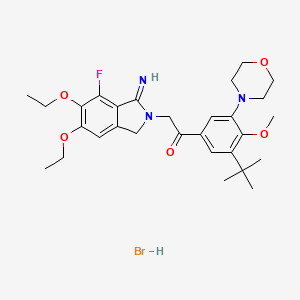

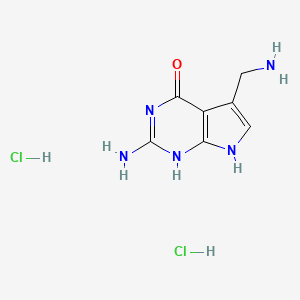
![Chlororuthenium(1+);[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;chloride](/img/structure/B8023623.png)

